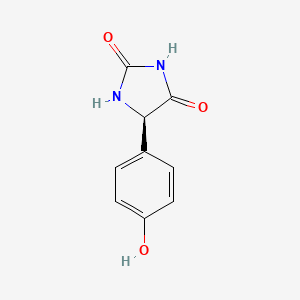
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a diethylamino group and a methyl-substituted oxadiazole ring attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the diethylamino group. One common method involves the reaction of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The resulting intermediate is then reacted with diethylamine to introduce the diethylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the oxadiazole ring and the subsequent introduction of the diethylamino group can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
- N,N-Diethyl-4-(5-methyl-1,2,5-oxadiazol-3-yl)aniline
- N,N-Diethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)aniline
Uniqueness
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the specific positioning of the oxadiazole ring and the diethylamino group, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the oxadiazole ring can also affect its electronic properties and interactions with other molecules.
Propriétés
| 65419-19-4 | |
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N,N-diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C13H17N3O/c1-4-16(5-2)12-8-6-11(7-9-12)13-15-14-10(3)17-13/h6-9H,4-5H2,1-3H3 |
Clé InChI |
GYHMRGOYVGJILC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


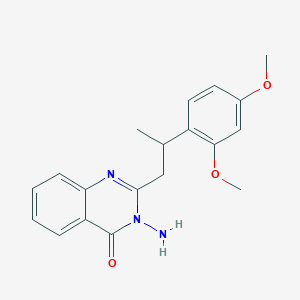

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
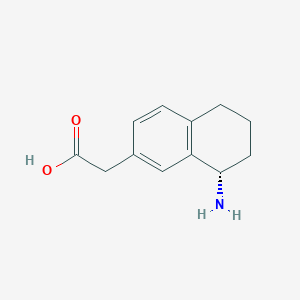
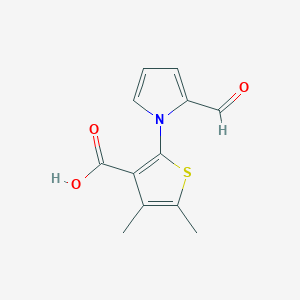
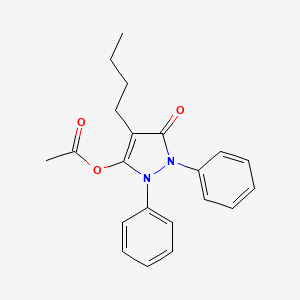
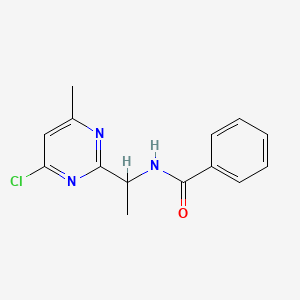
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)
